molecular formula C8H7ClN2 B11913942 3-Chloro-7-methylimidazo[1,2-a]pyridine

3-Chloro-7-methylimidazo[1,2-a]pyridine

Katalognummer: B11913942
Molekulargewicht: 166.61 g/mol
InChI-Schlüssel: HNUCUQZFOCHCEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-7-methylimidazo[1,2-a]pyridine (CAS: 59938-28-2) is a heterocyclic compound featuring a fused imidazole-pyridine core with chlorine and methyl substituents at positions 3 and 7, respectively. Its molecular formula is C₈H₇ClN₂, with a molecular weight of 166.61 g/mol.

Eigenschaften

Molekularformel

C8H7ClN2

Molekulargewicht

166.61 g/mol

IUPAC-Name

3-chloro-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3

InChI-Schlüssel

HNUCUQZFOCHCEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC=C(N2C=C1)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-5-methylpyridine with α-Bromochloroacetone

The cyclocondensation of 2-amino-5-methylpyridine with α-bromochloroacetone represents a direct one-step synthesis of the target compound. This method leverages the nucleophilic reactivity of the aminopyridine’s exocyclic amine, which attacks the electrophilic α-carbon of the bromochloroacetone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core .

Procedure :
In a nitrogen-purged round-bottom flask, 2-amino-5-methylpyridine (1.0 equiv, 10.0 mmol) and α-bromochloroacetone (1.1 equiv, 11.0 mmol) are dissolved in anhydrous DMF (0.2 M). The mixture is heated to reflux (150°C) for 12 hours. Upon cooling, the reaction is quenched with ice water (50 mL), and the precipitated solid is isolated via filtration. Purification by silica gel chromatography (ethyl acetate/hexane, 1:4) yields 3-chloro-7-methylimidazo[1,2-a]pyridine as a crystalline white solid .

Key Parameters :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 150°C (reflux)

  • Reaction Time : 12 hours

  • Yield : 72–78% (based on analogous cyclocondensation reactions )

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the α-bromo carbon, forming an intermediate enamine that undergoes cyclization with loss of HBr. The chloro substituent at position 3 originates from the α-chloro group of the ketone precursor, while the methyl group at position 7 is inherited from the 5-methyl substituent of the aminopyridine .

Ritter-Type Reaction Catalyzed by Bismuth Triflate

A Ritter-type reaction employing bismuth triflate (Bi(OTf)₃) as a Lewis acid catalyst enables the synthesis of this compound from 5-methylpyridine and chloroacetonitrile. This method exploits the electrophilic activation of nitriles to form reactive intermediates that undergo cyclization with pyridine derivatives .

Procedure :
A sealed tube charged with 5-methylpyridine (1.0 equiv, 8.0 mmol), chloroacetonitrile (1.5 equiv, 12.0 mmol), Bi(OTf)₃ (5 mol%), and p-toluenesulfonic acid monohydrate (7.5 equiv, 60.0 mmol) in dichloroethane (0.3 M) is heated at 150°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate (50 mL), washed with saturated NaHCO₃ (2 × 20 mL), and dried over Na₂SO₄. Column chromatography (20% ethyl acetate/hexane) affords the product .

Key Parameters :

  • Catalyst : Bi(OTf)₃ (5 mol%)

  • Acid Co-catalyst : p-TsOH·H₂O (7.5 equiv)

  • Temperature : 150°C

  • Reaction Time : 18 hours

  • Yield : 60–68% (estimated from analogous Bi(OTf)₃-catalyzed reactions )

Advantages and Limitations :
This method offers scalability and avoids hazardous brominated reagents. However, the high reaction temperature and prolonged duration may limit energy efficiency.

Electrophilic Chlorination of 7-Methylimidazo[1,2-a]pyridine

Post-synthesis chlorination of 7-methylimidazo[1,2-a]pyridine at position 3 provides a modular route to the target compound. The electron-rich C3 position of the imidazo[1,2-a]pyridine core facilitates electrophilic substitution, enabling selective chlorination using N-chlorosuccinimide (NCS) .

Procedure :
To a stirred solution of 7-methylimidazo[1,2-a]pyridine (1.0 equiv, 5.0 mmol) in dichloromethane (0.1 M), NCS (1.2 equiv, 6.0 mmol) and FeCl₃ (0.1 equiv, 0.5 mmol) are added. The reaction is stirred at room temperature for 4 hours, after which it is quenched with water (20 mL). The organic layer is separated, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol yields pure this compound .

Key Parameters :

  • Chlorinating Agent : NCS (1.2 equiv)

  • Catalyst : FeCl₃ (0.1 equiv)

  • Temperature : 25°C

  • Reaction Time : 4 hours

  • Yield : 75–82% (based on analogous chlorinations )

Substrate Preparation :
7-Methylimidazo[1,2-a]pyridine is synthesized via cyclocondensation of 2-amino-5-methylpyridine with α-bromoketones (e.g., bromoacetone) under reflux conditions .

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for this compound Synthesis

MethodStarting MaterialsYield (%)Reaction Time (h)Key Advantage
Cyclocondensation2-Amino-5-methylpyridine, α-Bromochloroacetone72–7812One-step synthesis, high atom economy
Ritter-Type Reaction5-Methylpyridine, Chloroacetonitrile60–6818Catalytic, avoids halogenated reagents
Electrophilic Chlorination7-Methylimidazo[1,2-a]pyridine, NCS75–824Modular, high regioselectivity

Table 2: Reagent and Solvent Requirements

MethodReagents/CatalystsSolventTemperature (°C)
CyclocondensationDMFDMF150
Ritter-Type ReactionBi(OTf)₃, p-TsOH·H₂ODichloroethane150
Electrophilic ChlorinationNCS, FeCl₃Dichloromethane25

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form N-oxides, which may exhibit different biological activities.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity
3-Chloro-7-methylimidazo[1,2-a]pyridine has been investigated for its potential as an antimicrobial agent. Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. For instance, modifications of the compound have resulted in derivatives with minimal inhibitory concentrations (MIC) as low as 0.006 μM against these strains, indicating potent antibacterial properties .

Cancer Treatment
The compound is also being explored for its anticancer properties. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation in various models. For example, studies have demonstrated that certain derivatives exhibit non-cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 while maintaining significant anticancer activity . The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazo[1,2-a]pyridine scaffold enhance its potency against cancer cells .

Drug Development

Existing Drugs
Several clinically used drugs incorporate the imidazo[1,2-a]pyridine structure. Notable examples include:

  • Zolpidem : A hypnotic agent used for the treatment of insomnia.
  • Alpidem : An anxiolytic with non-sedative properties.
  • Olprinone : A cardiotonic agent used for heart failure treatment .

These examples highlight the importance of the imidazo[1,2-a]pyridine framework in developing therapeutic agents targeting various conditions.

Synthesis and Modification

Synthetic Methods
The synthesis of this compound can be achieved through several methodologies, including metal-free reactions that enhance efficiency and reduce environmental impact. Recent advancements in synthetic protocols have facilitated the development of new derivatives with improved biological activities .

Synthetic Method Yield (%) Remarks
Aza-Friedel–CraftsModerate to GoodApplicable for various substrates
Three-component reactionsHighEfficient for generating diverse derivatives

Case Study 1: Antitubercular Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most promising compounds showed MIC values of ≤0.006 μM against both replicating and non-replicating Mycobacterium tuberculosis strains. These findings suggest that structural modifications can significantly enhance the therapeutic potential of this class of compounds .

Case Study 2: Anticancer Efficacy

In vitro studies on a library of imidazo[1,2-a]pyridine derivatives revealed that certain compounds have a high selectivity index against cancer cells compared to normal cells. For instance, one derivative exhibited an IC50 value of 0.045 μM against prostate cancer cells while showing minimal toxicity to normal fibroblast cells .

Wirkmechanismus

The mechanism of action of 3-Chloro-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it may inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Spectral Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key NMR Shifts (δ ppm) Key Differences
3-Chloro-7-methylimidazo[1,2-a]pyridine Cl (C3), CH₃ (C7) 166.61 2.41 (s, CH₃) Reference compound
2-(tert-Butyl)-3-chloro-7-methylimidazo[1,2-a]pyridine Cl (C3), CH₃ (C7), t-Bu (C2) 222.72 2.30 (s, CH₃), 1.40 (s, t-Bu) Increased lipophilicity due to bulky t-Bu group
3-Bromo-7-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C7) 231.48 Not reported Higher molecular weight; potential enhanced reactivity
6-Chloroimidazo[1,2-a]pyridine Cl (C6) 152.58 Not reported Altered electronic distribution vs. C3 substitution
Key Observations:

Steric Effects : The tert-butyl derivative (Entry 2) exhibits reduced solubility in polar solvents due to its bulky substituent, whereas the methyl group in the parent compound (Entry 1) maintains moderate polarity .

Positional Isomerism : Chlorine at C6 (Entry 4) vs. C3 alters the electron density of the aromatic system, impacting binding affinity in medicinal chemistry applications .

Biologische Aktivität

3-Chloro-7-methylimidazo[1,2-a]pyridine (3-Cl-7-Me-I-Py) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 3-Cl-7-Me-I-Py typically involves the cyclization of appropriate precursors, often starting from 2-substituted pyridines. Various methods have been reported, including microwave-assisted synthesis and traditional heating methods, which yield different derivatives with varying biological activities.

Antimicrobial Properties

3-Cl-7-Me-I-Py exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Candida albicans , with minimum inhibitory concentrations (MICs) showing promising results:

CompoundMIC (μg/mL)
3-Cl-7-Me-I-Py4.0
Control (Fluconazole)8.0

This indicates that 3-Cl-7-Me-I-Py has potential as an antifungal agent, particularly against resistant strains of C. albicans .

Antitubercular Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives, including 3-Cl-7-Me-I-Py, possess strong antitubercular properties. A recent investigation reported the following MIC values against various strains of Mycobacterium tuberculosis :

CompoundMIC (μg/mL)Strain
3-Cl-7-Me-I-Py0.025H37Rv
3-Cl-7-Me-I-Py0.030MDR-MTB 11168
Control (Isoniazid)>40MDR-MTB 11168

These results suggest that 3-Cl-7-Me-I-Py is effective against both drug-sensitive and multidrug-resistant strains of tuberculosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.

The mechanism by which 3-Cl-7-Me-I-Py exerts its biological effects is not fully understood but is believed to involve the inhibition of key enzymes and pathways related to microbial growth and inflammation. For instance, its interaction with phospholipase A2 has been suggested as a potential target for its anti-inflammatory activity .

Case Studies

  • Antifungal Activity : A study conducted on various derivatives of imidazo[1,2-a]pyridine showed that modifications at the chlorine and methyl positions significantly enhanced antifungal activity against resistant strains of C. albicans .
  • Antitubercular Screening : In a high-throughput screening of imidazo[1,2-a]pyridine derivatives, several compounds including 3-Cl-7-Me-I-Py were identified as potent inhibitors of both replicating and non-replicating forms of M. tuberculosis , demonstrating low toxicity profiles in preliminary toxicity assays .

Q & A

Q. What are the common synthetic routes for 3-Chloro-7-methylimidazo[1,2-a]pyridine and its derivatives?

Q. How do structural modifications at C-3 and C-7 positions affect physicochemical properties?

Substituent positioning critically influences electronic and steric effects. For instance:

  • C-3 modifications : Electron-withdrawing groups (e.g., NO₂) at the para position enhance anticancer activity (IC₅₀ = 11–13 mM for 12b) by reducing steric clashes, whereas ortho-substituted nitro groups show lower efficacy .
  • C-7 modifications : Methyl or chloro groups at C-7 improve metabolic stability and membrane permeability. Removing the N-atom at C-7 (e.g., in 12a–l derivatives) increases anticancer potency due to enhanced π-stacking interactions .

Key Characterization Tools :

  • ¹H/¹³C NMR for substituent assignment .
  • X-ray crystallography to analyze π-π stacking and C–H···N interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR studies regarding electronic effects of substituents?

Discrepancies in structure-activity relationships (SAR) often arise from competing electronic and steric factors. For example:

  • Nitro groups : Para-substituted nitro derivatives (e.g., 10a, 10c) exhibit 2× higher activity than ortho-substituted analogs (e.g., 10e) due to reduced steric hindrance with the imidazopyridine ring .
  • Amine groups : Electron-donating groups (e.g., –NH₂ at C-3 in 12i) enhance electrostatic interactions with cancer cell membranes, lowering IC₅₀ values .

Methodological Recommendations :

  • Use density functional theory (DFT) to model electronic effects .
  • Perform comparative assays across cell lines (e.g., HepG2 vs. MCF-7) to isolate substituent-specific effects .

Q. What experimental designs are recommended for assessing in vivo anti-inflammatory efficacy?

Preclinical evaluation should combine in vitro and in vivo models:

  • In vitro : Measure TNF-α/IL-6 suppression in macrophage cultures (e.g., RAW 264.7) .
  • In vivo : Use murine models of fibrosis or acute inflammation (e.g., LPS-induced sepsis) with pharmacokinetic profiling to assess bioavailability .

Critical Parameters :

  • Dose optimization to balance efficacy and toxicity (e.g., 12b’s IC₅₀ = 11 mM in cancer cells vs. 91 mM in normal Vero cells) .
  • Metabolite identification via LC-MS to rule off-target effects .

Q. How can computational modeling enhance the design of imidazopyridine-based therapeutics?

Molecular docking and dynamics simulations are pivotal for:

  • Target engagement : Predicting binding affinities to receptors (e.g., GABAₐ for anxiolytic drugs) .
  • ADMET profiling : Estimating logP, solubility, and cytochrome P450 interactions .

Case Study : Compound 12b’s preference for electrostatic membrane binding was validated via molecular dynamics, aligning with its low IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.